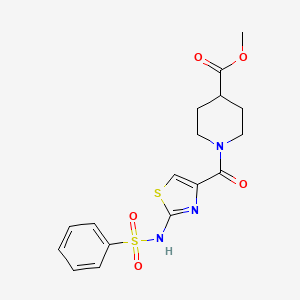

Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate

Description

Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 2-benzenesulfonamido-1,3-thiazole-4-carbonyl group and at the 4-position with a methyl ester. This structure combines a sulfonamide moiety, a thiazole ring, and a piperidine scaffold, which are pharmacologically significant motifs. Sulfonamides are known for their enzyme-inhibitory properties (e.g., carbonic anhydrase inhibitors), while thiazoles contribute to aromatic interactions and hydrogen bonding. The methyl ester enhances solubility in organic solvents, making the compound suitable for synthetic intermediates or pharmacological studies .

Synthetic routes for analogous piperidine carboxylates involve alkylation or coupling reactions. For instance, methyl piperidine-4-carboxylate derivatives can be synthesized via nucleophilic substitution using brominated precursors in acetonitrile with potassium carbonate as a base . The benzenesulfonamido-thiazole group may be introduced through carbodiimide-mediated coupling or thiazole ring formation via Hantzsch synthesis.

Properties

IUPAC Name |

methyl 1-[2-(benzenesulfonamido)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-25-16(22)12-7-9-20(10-8-12)15(21)14-11-26-17(18-14)19-27(23,24)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHLQWMDTSSJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Benzenesulfonamide Group: This step involves the sulfonation of the thiazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.

Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate features a complex structure that includes a thiazole ring, a piperidine moiety, and a benzenesulfonamide group. The molecular formula is with a molecular weight of approximately 437.5 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate. Thiazole compounds have been shown to inhibit various cancer cell lines through multiple mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, research indicates that similar thiazole derivatives can effectively target specific signaling pathways involved in cancer progression .

Antimicrobial Properties

Thiazole derivatives exhibit notable antimicrobial activity against a range of pathogens. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is particularly relevant in the development of new antibiotics to combat resistant strains .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action for Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can act by:

Inhibiting Enzymes: By binding to the active site or allosteric sites of enzymes, thus preventing substrate binding or altering enzyme activity.

Receptor Modulation: Binding to receptors on cell surfaces, either activating or inhibiting signal transduction pathways.

Interfering with DNA/RNA: Binding to nucleic acids, potentially affecting transcription or translation processes.

Comparison with Similar Compounds

Methyl 1-(2-((N-Benzyl-2-nitrophenyl)sulfonamido)ethyl)piperidine-4-carboxylate

Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate)

- Structure: Contains a phenylethyl substituent and a phenylpropanoylamino group.

- Properties: The propanoylamino group enhances lipid solubility, contributing to its potency as a μ-opioid receptor agonist (10,000× more potent than morphine).

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

- Structure : Features a chloroethyl substituent and ethyl ester.

- Properties : The chloroethyl group facilitates alkylation reactions, making it a precursor to quinuclidine derivatives (e.g., umeclidinium bromide, a bronchodilator). The ethyl ester offers slower hydrolysis than methyl esters, affecting pharmacokinetics .

Physicochemical Properties

Biological Activity

Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The thiazole moiety contributes to its biological properties, while the benzenesulfonamide group enhances solubility and bioavailability.

-

Enzyme Inhibition :

- Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate has been studied for its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in cortisol metabolism, and inhibitors can potentially be used to treat metabolic disorders such as obesity and diabetes .

- In vitro studies have shown that certain analogs exhibit potent inhibition with IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications .

-

Antimicrobial Activity :

- Compounds containing thiazole structures have demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives with similar scaffolds show activity against Gram-positive and Gram-negative bacteria .

- The presence of the benzenesulfonamide group enhances antimicrobial efficacy by disrupting bacterial cell wall synthesis.

-

Cytotoxic Effects :

- The compound has been evaluated for cytotoxicity against cancer cell lines. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .

- Notably, certain compounds have shown activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of 11β-HSD1 | |

| Antimicrobial | Disruption of bacterial cell walls | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

- Inhibition of 11β-HSD1 :

- Antimicrobial Testing :

- Cytotoxic Evaluation :

Q & A

Q. What are the typical synthetic routes for Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate?

The compound can be synthesized via multi-step reactions, with amide coupling being a critical step. A validated method involves reacting a piperidine-4-carboxylate derivative with a benzenesulfonamido-thiazole carbonyl intermediate using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) as coupling agents in dry acetonitrile. This approach ensures high yields and purity under optimized conditions .

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, particularly the benzenesulfonamido and piperidine moieties.

- Mass Spectrometry (MS) : For molecular weight validation.

- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, enabling precise determination of bond angles and crystallographic parameters .

Q. What are the recommended storage and handling protocols for this compound?

Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C in a dark, dry environment. Avoid contact with oxidizers and moisture. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to prevent skin/eye irritation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key variables to optimize include:

- Solvent choice : Dry acetonitrile minimizes side reactions in amide coupling .

- Catalyst concentration : EDCI/HOBt molar ratios (1:1 to 1:1.2) improve coupling efficiency.

- Temperature : Room temperature for coupling vs. elevated temperatures for cyclization steps.

- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) resolves by-products .

Q. How should discrepancies in reported biological activities of analogous compounds be addressed?

Contradictions in biological data (e.g., enzyme inhibition vs. receptor antagonism) require:

- Replicating assays : Use standardized protocols (e.g., IC50 determination under identical buffer/pH conditions).

- Structural benchmarking : Compare functional groups (e.g., trifluoromethyl vs. nitro substituents) to identify activity drivers .

- Computational validation : Molecular docking studies to predict binding affinities against target proteins .

Q. What strategies are effective for impurity profiling and by-product management?

- HPLC-MS : Identifies low-abundance impurities via retention time and fragmentation patterns.

- Recrystallization : Solvent mixtures (e.g., ethanol/water) enhance purity by isolating the target compound.

- Reaction monitoring : Real-time TLC or in situ IR spectroscopy detects intermediates, allowing adjustments to reaction conditions .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., thrombin or kinase domains).

- QM/MM simulations : Assess electronic effects of substituents (e.g., sulfonamido groups) on binding energy.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. What are the challenges in designing analogs for structure-activity relationship (SAR) studies?

- Functional group modifications : Replace the benzenesulfonamido group with heteroaromatic rings (e.g., pyridine) to assess steric/electronic effects.

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to retain activity while altering metabolic stability.

- Multi-parametric optimization : Balance lipophilicity (clogP) and polar surface area (PSA) to enhance blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.